Methyl 4-amino-4'-(trifluoromethyl)-3-biphenylcarboxylate
Overview
Description
Methyl 4-amino-4’-(trifluoromethyl)-3-biphenylcarboxylate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of an amino group, a trifluoromethyl group, and a carboxylate ester group attached to a biphenyl backbone. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical reactivity and biological activity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-4’-(trifluoromethyl)-3-biphenylcarboxylate typically involves multiple steps, starting from commercially available biphenyl derivatives. One common synthetic route includes the following steps:
Nitration: The biphenyl compound is nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in the presence of hydrochloric acid.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of Methyl 4-amino-4’-(trifluoromethyl)-3-biphenylcarboxylate may involve similar synthetic steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-4’-(trifluoromethyl)-3-biphenylcarboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The nitro group can be reduced back to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride, iron powder.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted biphenyl derivatives with different functional groups.
Scientific Research Applications
Methyl 4-amino-4’-(trifluoromethyl)-3-biphenylcarboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-amino-4’-(trifluoromethyl)-3-biphenylcarboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes and bind to target proteins. The amino group can form hydrogen bonds with biological molecules, while the carboxylate ester group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Methyl 4-amino-4’-(trifluoromethyl)-3-biphenylcarboxylate can be compared with other biphenyl derivatives that have different substituents. Similar compounds include:
Methyl 4-amino-4’-(methyl)-3-biphenylcarboxylate: Lacks the trifluoromethyl group, which can result in different chemical reactivity and biological activity.
Methyl 4-amino-4’-(chloro)-3-biphenylcarboxylate: Contains a chloro group instead of a trifluoromethyl group, which can influence its electron-withdrawing properties and interactions with biological targets.
Methyl 4-amino-4’-(hydroxy)-3-biphenylcarboxylate: The presence of a hydroxy group can enhance hydrogen bonding and solubility in aqueous environments.
The uniqueness of Methyl 4-amino-4’-(trifluoromethyl)-3-biphenylcarboxylate lies in the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
methyl 2-amino-5-[4-(trifluoromethyl)phenyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2/c1-21-14(20)12-8-10(4-7-13(12)19)9-2-5-11(6-3-9)15(16,17)18/h2-8H,19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHRSIAICZENQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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